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molecular formula C15H22O3 B8431068 Ethyl 2-Propyl-3-hydroxy-3-methyl-3-phenylpropionate

Ethyl 2-Propyl-3-hydroxy-3-methyl-3-phenylpropionate

Cat. No. B8431068
M. Wt: 250.33 g/mol
InChI Key: VCZRWZZVXNUQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607118

Procedure details

A 10 milligram sample of the prepared hydroxy-ester is pyrolyzed in an open tube at 250° C. for 5 minutes. Examination of the pyrolyzate by G.C., L.C. and T.L.C. indicates >90% decomposition to form a 1:1 mixture of acetophenone and ethyl valerate.
[Compound]
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:12]([CH:11]([C:1]([OH:3])([CH3:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:10]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][CH3:14]

Inputs

Step One
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form

Outcomes

Product
Name
Type
Smiles
C(CC)C(C(=O)OCC)C(C1=CC=CC=C1)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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